molecular formula C10H13ClN2O4S B15296933 2-Boc-amino-pyridine-5-sulfonyl chloride

2-Boc-amino-pyridine-5-sulfonyl chloride

Cat. No.: B15296933
M. Wt: 292.74 g/mol
InChI Key: WQKHADFFXQBZQY-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate is an organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a tert-butyl group, a chlorosulfonyl group, and a pyridinyl carbamate moiety

Preparation Methods

The synthesis of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 5-chlorosulfonyl-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their activity and function. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate can be compared with other similar compounds, such as:

    Tert-butyl N-[5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate: This compound has a similar structure but contains a thiadiazole ring instead of a pyridine ring. It is used in similar applications but may exhibit different reactivity and selectivity.

    Tert-butyl chlorosulfonylcarbamate: This compound lacks the pyridine ring and is used as a reagent in organic synthesis.

These comparisons highlight the unique structural features and reactivity of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

IUPAC Name

tert-butyl N-(5-chlorosulfonylpyridin-2-yl)carbamate

InChI

InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14)

InChI Key

WQKHADFFXQBZQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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